An In-depth Technical Guide to Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents.[1][2][3] Their structural amenability to chemical modification at both the amino and carboxyl functionalities has led to the discovery of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This technical guide focuses on a specific, complex derivative, Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, providing a detailed examination of its fundamental physicochemical properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications in the realm of drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their investigative endeavors.
Physicochemical Properties: Molecular Weight and Exact Mass
A precise understanding of a compound's molecular weight and exact mass is fundamental for a range of analytical and experimental procedures, from reaction stoichiometry to mass spectrometry. For Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, with the chemical formula C₁₃H₂₁N₃O₂, these values have been calculated based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).[5]
The molecular formula C₁₃H₂₁N₃O₂ is derived from its chemical structure, which features a benzoate core with an ethyl ester and two distinct amino-containing substituents. The calculation of its molecular weight and exact mass is based on the atomic masses of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.[6][7][8][9]
| Property | Value |
| Molecular Formula | C₁₃H₂₁N₃O₂ |
| Molecular Weight | 251.33 g/mol |
| Exact Mass | 251.16338 u |
Note: The molecular weight is calculated using the standard atomic weights of the elements (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).[10][11][12] The exact mass is determined using the mass of the most abundant isotope of each element (¹²C: 12.00000 u, ¹H: 1.00783 u, ¹⁴N: 14.00307 u, ¹⁶O: 15.99491 u).[13][14][15][16]
Hypothetical Synthesis and Characterization Protocol
The synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate can be approached through a multi-step process, beginning with a suitable starting material such as 4-chloro-3-nitrobenzoic acid. The following protocol is a scientifically plausible route, drawing upon established methodologies for the synthesis of substituted diaminobenzoates.[17]
Experimental Protocol: Synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate
Step 1: Esterification of 4-chloro-3-nitrobenzoic acid
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To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloro-3-nitrobenzoate.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the ethyl 4-chloro-3-nitrobenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add N,N-dimethylethylenediamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, again monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-{[2-(dimethylamino)ethyl]amino}-3-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in ethanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature until the reaction is complete.
-
Upon completion, filter the reaction mixture (if using Pd/C) and neutralize the solution.
-
Extract the final product, Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and exact mass.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed synthesis of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate.
Caption: Synthetic and characterization workflow for Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate.
Potential Applications in Drug Development
The presence of the 1,2-diaminobenzene moiety, formed by the two amino groups on the benzene ring, is a key structural feature for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant therapeutic applications, including antimicrobial and anticancer activities. Furthermore, the incorporation of a flexible diamine side chain can influence the compound's pharmacokinetic properties and its ability to interact with biological targets.
Given the diverse activities of related aminobenzoic acid derivatives, this compound could be a valuable candidate for screening in various therapeutic areas, such as:
-
Oncology: As a precursor for novel benzimidazole-based anticancer agents.
-
Infectious Diseases: For the development of new antimicrobial compounds.
-
Neurodegenerative Diseases: Some aminobenzoic acid derivatives have shown potential as cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease.[20]
Conclusion
This technical guide provides a comprehensive overview of Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]amino}benzoate, from its fundamental physicochemical properties to a detailed, scientifically grounded protocol for its synthesis and characterization. While this specific molecule may be underexplored, its structural relationship to a class of compounds with proven therapeutic relevance makes it an intriguing target for further research. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the advancement of medicinal chemistry and drug discovery.
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